molecular formula C7H10ClNO2 B2759471 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 1540821-88-2

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride

Cat. No. B2759471
CAS RN: 1540821-88-2
M. Wt: 175.61
InChI Key: GHUCFXDDBIMKKN-UHFFFAOYSA-N
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Description

“8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride” is a chemical compound with the CAS Number: 1540821-88-2 . It has a molecular weight of 175.61 . The IUPAC name for this compound is (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 22 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ether (aliphatic), and 1 Oxolane .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research demonstrates the compound's utility in the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric cycloaddition, highlighting its role in producing compounds with high enantiomeric excess, which is crucial for pharmaceutical applications (Ishida, Kusama, & Iwasawa, 2010).

Synthesis of Bridged Morpholines

A practical synthesis approach starting from furan-2,5-dicarboxylic acid showcases the compound's importance in generating bridged morpholines, indicating its significance in synthesizing complex nitrogen-containing heterocycles (Zaytsev et al., 2016).

Glycosyl Derivative Synthesis

The oxabicyclo[3.2.1]octane framework serves as a precursor for synthesizing polyfunctional glycosyl derivatives, underlining its utility in creating structures that mimic biologically significant compounds (Ievlev et al., 2016).

Natural Product Synthesis

Studies on the compound and its derivatives emphasize their role in the synthesis of natural products, showcasing their potential in constructing biologically active molecules with complex structures (Flores & Díez, 2014).

Safety and Hazards

The safety data sheet for “8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCFXDDBIMKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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